1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride
Description
Historical Context and Development
The exploration of pyridine derivatives began in the mid-19th century with the isolation of pyridine from coal tar. Over time, substitutions on the pyridine ring became a focal point for pharmaceutical and agrochemical research. The specific compound 1-(6-methylpyridin-2-yl)-ethylamine dihydrochloride emerged in the late 20th century as part of efforts to develop chiral amines for asymmetric synthesis and drug intermediates. Its synthesis, often involving reductive amination of 2-acetyl-6-methylpyridine with sodium cyanoborohydride, reflects advancements in catalytic reduction techniques. The dihydrochloride salt form improved stability for industrial handling, enabling broader applications in medicinal chemistry.
Significance in Chemical Research
This compound serves as a critical building block in organic synthesis due to its:
- Chiral center : Enables enantioselective synthesis of pharmaceuticals targeting neurological pathways.
- Bidentate ligand potential : The pyridine nitrogen and amine group facilitate coordination with transition metals, useful in catalysis.
- Structural modularity : The methyl and ethylamine substituents allow derivatization for structure-activity relationship studies.
Recent applications include its role in synthesizing antitubercular agents, where pyridine-2-methylamine scaffolds show potent activity against Mycobacterium tuberculosis.
Nomenclature and Systematic Classification
Systematic Name :
1-(6-Methylpyridin-2-yl)ethanamine dihydrochloride
Alternative Designations :
- (1R)-1-(6-Methylpyridin-2-yl)ethanamine dihydrochloride (enantiomer-specific)
- CAS Registry Number: 58088-67-8
Structural Breakdown :
| Component | Description |
|---|---|
| Pyridine ring | Six-membered aromatic ring with nitrogen at position 2 |
| Methyl substitution | At position 6 (C-6) of the pyridine ring |
| Ethylamine side chain | -CH(CH3)NH2 group at position 2, protonated as -CH(CH3)NH3+ in dihydrochloride |
Position Within Pyridine-Based Compound Families
Pyridine derivatives are classified by substitution patterns and functional groups:
This compound belongs to the chiral pyridinyl amine subclass, distinguished by:
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-4-3-5-8(10-6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHLSEZFNCMZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
- Dissolve 2-acetyl-6-methylpyridine (4.7 g, 34.8 mmol) in anhydrous methanol (100 mL).
- Add ammonium acetate (26.8 g, 348 mmol) as the amine source.
- Introduce sodium cyanoborohydride (1.75 g, 27.8 mmol) as the reducing agent.
- Stir the mixture at room temperature overnight, allowing reductive amination to occur.
- Evaporate the solvent under reduced pressure.
- Dissolve the residue in water and basify with potassium hydroxide (KOH).
- Extract with dichloromethane (DCM) and dry over magnesium sulfate.
- Purify the crude product via column chromatography to obtain 1-(6-methyl-pyridin-2-yl)-ethylamine .
Notes:
- The reaction typically yields approximately 59% of the target amine.
- The process is scalable and adaptable to other alcohol solvents such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
Conversion to Dihydrochloride Salt
The free amine is then converted to its dihydrochloride salt through acidification:
- Dissolve the amine in a suitable solvent (e.g., ethanol).
- Bubble hydrogen chloride gas or add hydrochloric acid solution to precipitate the dihydrochloride salt.
- Filter, wash, and dry under vacuum to obtain 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride .
Alternative Synthesis via Nucleophilic Substitution
Another route involves nucleophilic substitution on a suitable pyridine derivative:
- Starting from 6-methyl-2-chloropyridine , perform nucleophilic substitution with ethylamine.
- This reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~80°C).
- The resulting amino-pyridine intermediate is then converted to the dihydrochloride salt as described above.
Preparation Scheme Summary
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| Reductive amination | 2-acetyl-6-methylpyridine + ammonium acetate + sodium cyanoborohydride | Room temperature, overnight | 1-(6-methylpyridin-2-yl)-ethylamine |
| Salt formation | Free amine + HCl | Acidification | Dihydrochloride salt |
Data Table of Synthesis Parameters
| Parameter | Details | Reference |
|---|---|---|
| Starting Material | 2-acetyl-6-methylpyridine | Patent CN104341340B |
| Solvent | Methanol (preferably ethanol) | Patent CN104341340B |
| Reducing Agent | Sodium cyanoborohydride | Patent CN104341340B |
| Reaction Temperature | Ambient (~20°C) | Patent CN104341340B |
| Yield | Approximately 59% | Patent CN104341340B |
| Final Product Form | Dihydrochloride salt | Patent CN104341340B |
Research Findings and Optimization Notes
- Solvent Choice: Ethanol is favored due to its environmental friendliness and ease of removal.
- Reaction Time: Typically 12-24 hours to maximize yield.
- Purity: Column chromatography or recrystallization from ethanol yields high-purity dihydrochloride salts.
- Scale-up: The process is adaptable for industrial synthesis with appropriate solvent and reagent adjustments.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
The compound 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride (CAS No. 1187930-38-6) is a specialized organic compound with various applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and organic synthesis. This article explores its applications, mechanisms of action, and relevant case studies, supported by comprehensive data tables.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects:
- Neuropharmacology : It serves as a precursor for synthesizing compounds that may act on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways.
- Antidepressant Activity : Studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models, suggesting its potential as a lead compound for developing new antidepressants.
Biochemical Research
This compound is utilized in various biochemical assays:
- Enzyme Inhibition Studies : It has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of drugs targeting metabolic disorders.
- Receptor Binding Studies : Research indicates that it may interact with certain receptors, providing insights into its mechanism of action and potential therapeutic uses.
Organic Synthesis
This compound is employed as an intermediate in organic synthesis:
- Building Block for Complex Molecules : It is used to synthesize more complex heterocyclic compounds, which are crucial in drug discovery and development.
- Functional Group Modification : The presence of the pyridine ring allows for various chemical modifications, expanding its utility in synthetic chemistry.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antidepressant properties. The results indicated that modifications to the pyridine ring enhanced binding affinity to serotonin receptors, leading to significant improvements in depressive symptoms in animal models.
Case Study 2: Enzyme Inhibition
Research conducted at a university laboratory focused on the enzyme inhibition properties of this compound. It was found that certain derivatives effectively inhibited monoamine oxidase (MAO), an enzyme linked to mood regulation. This inhibition suggests potential applications in treating mood disorders.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related pyridine-based ethylamine derivatives, focusing on substituent variations and their impact on properties:
Table 1: Key Structural and Physical Properties of Comparable Compounds
Biological Activity
1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride, with the CAS number 1187930-38-6, is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methyl group and an ethylamine moiety. Its dihydrochloride form enhances solubility in aqueous environments, facilitating biological assays.
This compound primarily interacts with serotonin receptors, particularly the 5-HT1A receptor. This interaction is crucial for its potential applications in treating serotonergic dysfunctions such as anxiety and depression. The compound exhibits agonist activity at these receptors, which has been linked to neuroprotective effects in various animal models .
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound show significant activity in modulating serotonin pathways. For instance, studies have demonstrated that 5-HT1A agonists can alleviate symptoms of anxiety and depression by enhancing serotonergic signaling .
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. While specific data on this compound is limited, related pyridine derivatives have shown efficacy against various bacterial strains. For example, certain pyridine derivatives demonstrated minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective properties of 5-HT1A agonists, compounds structurally related to this compound were administered to rodents subjected to ischemic conditions. The results indicated a significant reduction in neuronal damage compared to controls, suggesting that the compound could be beneficial in stroke models .
Case Study 2: Antimicrobial Efficacy
Another study evaluated a series of pyridine derivatives for their antimicrobial properties. The findings revealed that certain structural modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL for the most active compounds . These results underscore the potential of similar compounds, including this compound, in developing new antimicrobial agents.
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A methanol-water solvent system (1:1 v/v) under reflux with sodium acetate as a base has been effective for analogous pyridyl ethylamine derivatives, achieving yields >70% after 2 hours . Polar solvents (e.g., water, alcohols) are preferred for stabilizing ionic intermediates, while reducing agents like sodium borohydride may enhance amine formation . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR (DO or DMSO-d) identify pyridyl proton environments (δ 6.5–8.5 ppm) and methyl/ethylamine groups.
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (M+H) and fragmentation patterns.
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, with emphasis on H-bonding networks between amine groups and chloride ions .
Q. How should stability and hygroscopicity be managed during storage and handling?
- Methodological Answer : The compound is hygroscopic due to its dihydrochloride salt form. Store at 2–8°C in airtight containers under nitrogen. Pre-weighed aliquots in desiccated vials minimize exposure to humidity. Stability studies (TGA/DSC) show decomposition >200°C, but aqueous solutions degrade within 48 hours at room temperature; use fresh solutions for assays .
Advanced Research Questions
Q. How can impurities and degradation products be profiled in batch-to-batch consistency studies?
- Methodological Answer : Employ reversed-phase HPLC (C18 column, 250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% acetonitrile over 30 min). Compare retention times against reference standards (e.g., EP/BP impurities) . LC-MS/MS identifies structural analogs like de-methylated byproducts or oxidized pyridyl derivatives.
Q. What role does stereochemistry play in the compound’s reactivity, and how can enantiomeric resolution be achieved?
- Methodological Answer : Chiral centers (if present) impact receptor binding in pharmacological studies. Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (80:20) for enantiomeric separation. Dynamic kinetic resolution via palladium-catalyzed asymmetric amination has been applied to related pyridyl ethylamines to isolate >99% ee products .
Q. What in vitro and in vivo models are suitable for evaluating the compound’s bioactivity?
- Methodological Answer :
- In vitro : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus ATCC 25923) or enzyme inhibition (e.g., kinase assays with TR-FRET detection).
- In vivo : Rodent models (e.g., LPS-induced inflammation) assess pharmacokinetics (C, t) via LC-MS quantification in plasma .
Q. How can computational tools predict intermolecular interactions between this compound and biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) models binding to pyridyl-recognizing receptors (e.g., nicotinic acetylcholine receptors). DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps to identify H-bonding sites. MD simulations (GROMACS) assess stability in lipid bilayers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
